![molecular formula C10H11BrN2O2 B3083242 4-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138443-67-0](/img/structure/B3083242.png)
4-[(2-Bromoacetyl)amino]-N-methylbenzamide
Vue d'ensemble
Description
“4-[(2-Bromoacetyl)amino]-N-methylbenzamide” is a chemical compound with the CAS Number: 1138443-67-0 . It has a molecular weight of 271.11 and its IUPAC name is 4-[(bromoacetyl)amino]-N-methylbenzamide . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.11 . The linear formula is C10H11BrN2O2 . Other physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly thiazolyl and pyrazolyl derivatives, has been a significant area of application. For example, compounds structurally related to 4-[(2-Bromoacetyl)amino]-N-methylbenzamide have been utilized in the synthesis of thiazol-4-yl and pyrazol-4-yl chromen-2-one derivatives. These syntheses are crucial for developing compounds with potential biological activities, showcasing the importance of such intermediates in medicinal chemistry (Sukdolak et al., 2004).
Antimicrobial Activity
N-phenylpyrazole derivatives synthesized using bromoacetyl compounds have shown interesting antimicrobial properties, including inhibitory effects against pathogenic yeast and moulds. This indicates the potential of bromoacetyl-amino derivatives in developing new therapeutic agents for combating fungal infections (Farag et al., 2008).
Photodynamic Therapy Applications
Compounds with structural similarities to this compound have been developed as photosensitizers for photodynamic therapy, particularly in the treatment of cancer. Their ability to generate singlet oxygen and exhibit good fluorescence properties makes them valuable in medical research aimed at developing non-invasive cancer treatments (Pişkin et al., 2020).
Anticancer Agent Development
The synthesis of novel kinesin spindle protein (KSP) inhibitors showcases another vital application. Compounds like AZD4877, developed from N-methylbenzamide derivatives, have shown promising results in arresting cancer cells in mitosis, indicating the potential for these compounds in anticancer therapies (Theoclitou et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOWAQZYNLNNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
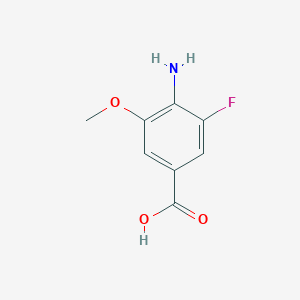
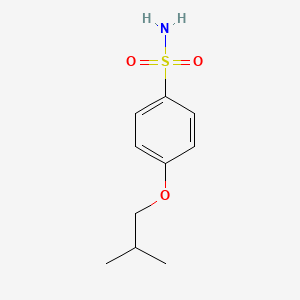
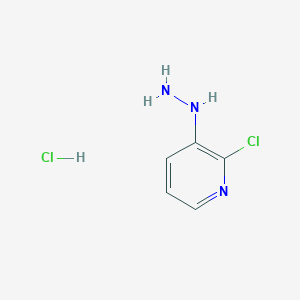
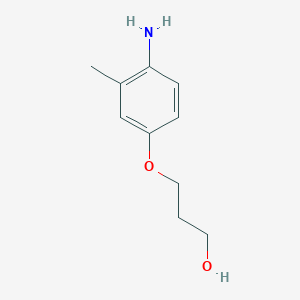
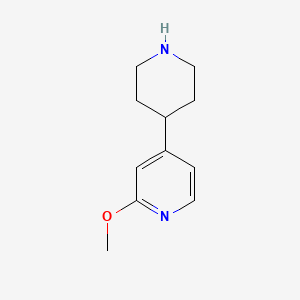
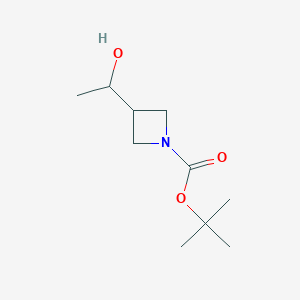
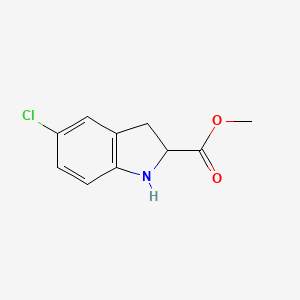

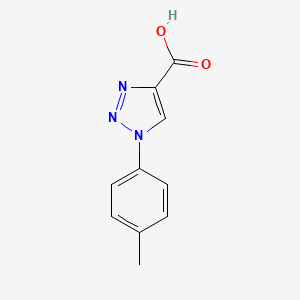

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)